ELQ-300
CAS No.: 1354745-52-0
Cat. No.: VC0527012
Molecular Formula: C24H17ClF3NO4
Molecular Weight: 475.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1354745-52-0 |
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Molecular Formula | C24H17ClF3NO4 |
Molecular Weight | 475.8 g/mol |
IUPAC Name | 6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one |
Standard InChI | InChI=1S/C24H17ClF3NO4/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)14-3-5-15(6-4-14)32-16-7-9-17(10-8-16)33-24(26,27)28/h3-12H,1-2H3,(H,29,30) |
Standard InChI Key | WZDNKHCQIZRDKW-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)Cl)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F |
Canonical SMILES | CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)Cl)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F |
Appearance | Solid powder |
Introduction
Chemical Classification and Structure
ELQ-300 belongs to the Endochin-Like Quinolone (ELQ) compound class, which are structural derivatives of endochin. While endochin itself demonstrates potent antiplasmodial activity, it suffers from high metabolic instability in mammals, limiting its clinical utility . ELQ-300, classified as a 4(1H)-quinolone-3-diarylether, represents a significant advancement in this chemical series with improved pharmacological properties .
The compound's chemical structure features a quinolone core with strategic modifications that enhance both its antimalarial efficacy and metabolic stability. The 3-position substitution with a diaryl ether moiety is particularly crucial for its biological activity and pharmacokinetic profile . This structural arrangement allows ELQ-300 to interact effectively with its molecular target while maintaining suitable drug-like properties.
Mechanism of Action
Cytochrome bc1 Inhibition
ELQ-300 exerts its antimalarial activity by selectively inhibiting the parasite's mitochondrial cytochrome bc1 complex . This enzyme plays a crucial role in the electron transport chain of Plasmodium parasites, enabling the synthesis of DNA building blocks essential for parasite replication and survival .
What distinguishes ELQ-300 from earlier antimalarials is its binding site on the cytochrome bc1 complex. While the established antimalarial atovaquone (ATV) binds to the Qo site of the enzyme, ELQ-300 targets the Q1 site . This difference in binding location appears to contribute significantly to ELQ-300's efficacy profile and resistance characteristics.
Resistance Profile
The unique binding characteristics of ELQ-300 confer a remarkable resistance profile. In laboratory studies, parasites exposed to high concentrations of ELQ-300 failed to develop resistant strains over an eight-week period, whereas parasites treated with atovaquone developed resistance within just 30 days . This heightened barrier to resistance development represents a significant advantage in the context of emerging antimalarial drug resistance globally.
The alternative interaction with cytochrome bc1 is likely responsible for this enhanced ability to evade the parasites' evolving resistance mechanisms . This property makes ELQ-300 particularly valuable as both a standalone treatment and as a component in combination therapies.
Antimalarial Efficacy
Activity Against Plasmodium Species
ELQ-300 demonstrates impressive efficacy against the primary human malaria parasites. In ex vivo susceptibility testing against clinical isolates from endemic regions:
Plasmodium Species | Median EC50 Value |
---|---|
P. falciparum | 14.9 nM |
P. vivax | 17.9 nM |
These values indicate potent activity against both species with no statistically significant difference between them, highlighting ELQ-300's broad-spectrum potential against the most clinically relevant malaria parasites .
Life Cycle Stage Activity
A particularly valuable characteristic of ELQ-300 is its activity against multiple life cycle stages of the malaria parasite. The compound targets:
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Liver stage parasites
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Blood stage parasites
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Transmission stages (gametocytes, zygotes, ookinetes, and oocysts)
This multi-stage activity gives ELQ-300 the potential to impact prevention, treatment, and transmission of malaria, making it a candidate for malaria eradication efforts rather than simply disease management.
Animal Model Efficacy
In murine models of malaria, ELQ-300 has demonstrated impressive efficacy:
Parameter | ELQ-300 Value | Atovaquone Value |
---|---|---|
ED90 (dose suppressing parasite growth by 90%) | 0.15 mg/kg/day | 0.04 mg/kg/day |
Non-recrudescence dose | 30x lower than atovaquone | Reference |
Single curative dose (in combination with ATV) | 1 mg/kg | - |
While atovaquone showed superior ED90 values, ELQ-300 proved more powerful as a curative agent with a non-recrudescence dose 30 times lower . Additionally, a four-day regimen of 1 mg/kg/day completely cured infected mice, and a single lower dose given to uninfected mice prevented them from contracting malaria from disease-carrying mosquitoes .
ELQ-300 also demonstrated a unique cumulative dosing effect that successfully blocked recrudescence even in high-parasitemia acute infection models . This suggests that the compound maintains its effectiveness even in severe malaria cases.
Pharmacological Properties
Bioavailability and Metabolism
ELQ-300 demonstrates favorable pharmacological properties that enhance its clinical potential:
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Good oral bioavailability at efficacious dosages in mice
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Metabolic stability
These characteristics suggest that ELQ-300 could be effective with infrequent dosing, potentially improving patient compliance in clinical settings. The drug exposure (AUC0-24h) of ELQ-300 in peripheral blood of infected mice after single oral administration at the ED90 was 1.4μg·h·mL−1 .
Current Development Status and Future Perspectives
ELQ-300 represents a promising candidate for antimalarial therapy with several distinctive advantages over existing treatments. Its potent activity against multiple species and life cycle stages of malaria parasites, combined with its high barrier to resistance and favorable pharmacological properties, position it as a valuable addition to the antimalarial arsenal.
The recent development of scalable synthesis methodologies has removed a significant barrier to industrial production, potentially accelerating ELQ-300's path to clinical implementation . This advancement in manufacturing capability is particularly important for ensuring access to the drug in malaria-endemic regions, many of which are in resource-limited settings.
Given its unique properties, ELQ-300 offers hope as a new molecule for the treatment, prevention, and ultimately, eradication of malaria . Future research will likely focus on clinical trials to establish dosing regimens, safety in human populations, and optimal combination strategies to maximize its therapeutic potential.
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